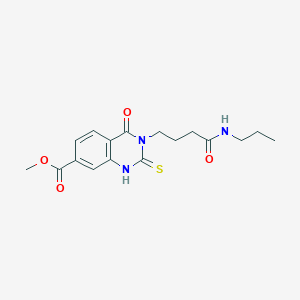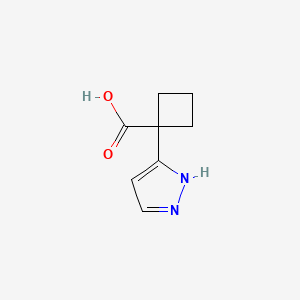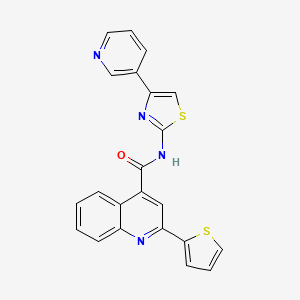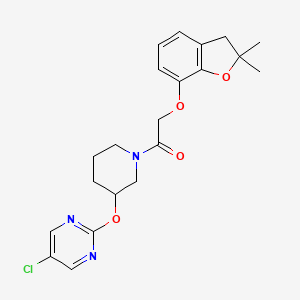
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a complex organic molecule that likely exhibits interesting chemical and biological properties due to its structural features. It contains a piperidine and a chloropyrimidinyl moiety, which are common in various bioactive compounds.
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through reactions involving halogenated pyrimidines and other organic intermediates. For instance, a related compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was synthesized with high yield by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine . Another compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine . These methods suggest that the compound of interest could potentially be synthesized through similar pathways involving halogenated pyrimidines and piperidine derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction . These compounds exhibit crystalline structures with specific space groups and unit-cell parameters. For example, the compound from paper crystallizes in the triclinic space group P-1, while the compound from paper belongs to the monoclinic system, space group P 2(1). These findings provide insights into the possible crystalline nature of the compound , which could also be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The compounds related to the one have shown interactions with biological molecules. For instance, compound 1 from paper was found to bind to double-stranded DNA (dsDNA) primarily through minor groove binding, with a binding constant indicating a strong interaction. Molecular docking calculations also revealed that the compound could partially intercalate between DNA base pairs, stabilized by hydrogen bonds and Pi-alkyl interactions . These interactions are crucial for understanding the chemical reactivity and potential biological applications of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally similar to the one have been characterized. The compound in paper was screened for its antioxidant activity, showing effectiveness in various assays. The compound in paper exhibited broad inhibitory activities toward fungi at certain concentrations. These properties, including solubility, melting point, and bioactivity, are essential for the practical application of the compound and can be inferred to some extent from the related compounds .
Aplicaciones Científicas De Investigación
Antibacterial Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone and its derivatives have been explored for their potential antibacterial properties. Research by Merugu et al. (2010) demonstrates that certain piperidine-containing pyrimidine imines and thiazolidinones show significant antibacterial activity. These compounds, synthesized using microwave-assisted techniques, could potentially be effective against a variety of bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Anti-inflammatory and Analgesic Properties
Some derivatives of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone have demonstrated potential anti-inflammatory and analgesic effects. El-Sawy et al. (2014) synthesized novel compounds starting from naturally occurring visnagin, showing significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings suggest possible applications in treating conditions involving inflammation and pain (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).
COX Inhibitors with Analgesic and Anti-inflammatory Activities
Abu‐Hashem et al. (2020) reported the synthesis of new compounds, including benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, which acted as COX inhibitors. These compounds exhibited high COX-2 selectivity and showed notable analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis Methods and Applications in Organic Chemistry
In the field of organic chemistry, the synthesis and applications of compounds related to 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone are of significant interest. Techniques like microwave-assisted synthesis have been employed to create new compounds with potential applications in various fields, including medicinal chemistry and drug design. Research by Merugu et al. (2010) illustrates such an approach in synthesizing new compounds with potential antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Propiedades
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-21(2)9-14-5-3-7-17(19(14)29-21)27-13-18(26)25-8-4-6-16(12-25)28-20-23-10-15(22)11-24-20/h3,5,7,10-11,16H,4,6,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIHNBHTAKFVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

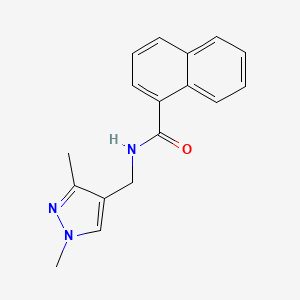
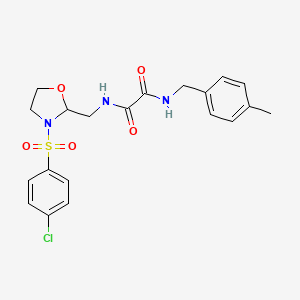
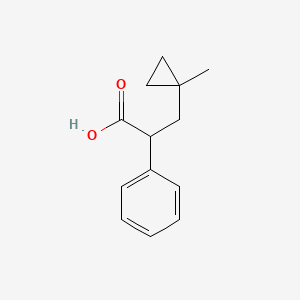
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)
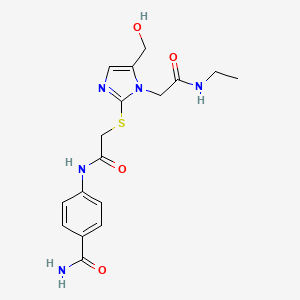
![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)
![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)
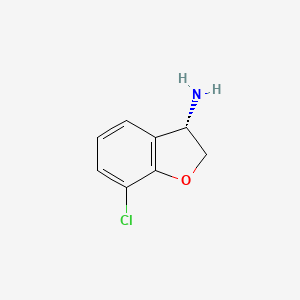
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)

